molecular formula C14H15N3O2 B4510902 4-[(1-methyl-1H-indol-6-yl)carbonyl]-2-piperazinone

4-[(1-methyl-1H-indol-6-yl)carbonyl]-2-piperazinone

Cat. No. B4510902
M. Wt: 257.29 g/mol
InChI Key: LECPPXIITQKBGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 4-[(1-Methyl-1H-indol-6-yl)carbonyl]-2-piperazinone involves complex chemical processes. For instance, electrochemical oxidation has been utilized in synthesizing highly conjugated bisindolyl-p-quinone derivatives through a regioselective addition of indoles to electrochemically generated quinone imines, indicating a methodology that might be adapted for synthesizing related compounds (Amani, Khazalpour, & Nematollahi, 2012). Additionally, compounds with structures resembling 4-[(1-Methyl-1H-indol-6-yl)carbonyl]-2-piperazinone have been synthesized to study their pharmacological properties, suggesting various synthesis pathways that could be explored for this compound (Nirogi et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-[(1-Methyl-1H-indol-6-yl)carbonyl]-2-piperazinone has been explored through techniques like X-ray crystallography, revealing intricate details about their conformations and intermolecular interactions. For example, certain piperazine derivatives demonstrate unique molecular conformations that significantly influence their chemical behavior and interactions (Mahesha et al., 2019).

Chemical Reactions and Properties

4-[(1-Methyl-1H-indol-6-yl)carbonyl]-2-piperazinone and its analogs participate in a variety of chemical reactions, showcasing their reactive nature and potential for forming diverse chemical structures. The Dieckmann cyclization route has been employed to create piperazine-2,5-diones, demonstrating the versatility of piperazine derivatives in chemical synthesis (Aboussafy & Clive, 2012).

Physical Properties Analysis

The physical properties of compounds structurally related to 4-[(1-Methyl-1H-indol-6-yl)carbonyl]-2-piperazinone, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in various environments. Studies on similar compounds have shown that their crystalline forms can influence their physical properties and reactivity (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for undergoing various chemical transformations, are essential for comprehending the utility and applications of 4-[(1-Methyl-1H-indol-6-yl)carbonyl]-2-piperazinone. Research into similar compounds has illuminated their reactivity patterns, offering insights into how such compounds might behave chemically (Romero et al., 1994).

properties

IUPAC Name

4-(1-methylindole-6-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-16-6-4-10-2-3-11(8-12(10)16)14(19)17-7-5-15-13(18)9-17/h2-4,6,8H,5,7,9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECPPXIITQKBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)N3CCNC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(1-methyl-1H-indol-6-yl)carbonyl]-2-piperazinone
Reactant of Route 2
Reactant of Route 2
4-[(1-methyl-1H-indol-6-yl)carbonyl]-2-piperazinone
Reactant of Route 3
Reactant of Route 3
4-[(1-methyl-1H-indol-6-yl)carbonyl]-2-piperazinone
Reactant of Route 4
4-[(1-methyl-1H-indol-6-yl)carbonyl]-2-piperazinone
Reactant of Route 5
4-[(1-methyl-1H-indol-6-yl)carbonyl]-2-piperazinone
Reactant of Route 6
4-[(1-methyl-1H-indol-6-yl)carbonyl]-2-piperazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.